molecular formula C24H25N5O4 B2376669 1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea CAS No. 1448067-52-4

1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea

Cat. No. B2376669
CAS RN: 1448067-52-4
M. Wt: 447.495
InChI Key: PMWDKHGOQGATGW-UHFFFAOYSA-N
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Description

1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea is a useful research compound. Its molecular formula is C24H25N5O4 and its molecular weight is 447.495. The purity is usually 95%.
The exact mass of the compound 1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity

  • Compounds synthesized from urea derivatives, similar to the chemical structure , have been evaluated for their antioxidant activities. For instance, derivatives involving the reaction of urea with different aromatic aldehydes showed potential antioxidant properties (George, Sabitha, Kumar, & Ravi, 2010).

Applications in Synthesis of Novel Compounds

  • Research has explored the use of related indole compounds in the synthesis of various heterocyclic structures. These processes often involve reactions with different nucleophiles or other compounds, resulting in new chemical entities with potential biological activities (Jakše, Svete, Stanovnik, & Golobič, 2004).

Serotonin Receptor Studies

  • Certain derivatives with a similar indole base structure have been synthesized to study their selectivity for serotonin 5-HT2 receptors. These studies are important for understanding the receptor interactions and pharmacological profiles of such compounds (Perregaard, Andersen, Hyttel, & Sanchez, 1992).

Role in Synthesizing Pyridazinone Derivatives

  • The synthesis of new pyridazinone derivatives, which include similar structural components, has been explored. These compounds are characterized and studied for their spectroscopic properties, providing insights into their potential applications in various scientific fields (Kalai et al., 2021).

Antimicrobial and Anticancer Activity

  • Compounds based on the indole moiety, including ones similar to the chemical , have shown promising results in antimicrobial and anticancer activity evaluations. Such studies are crucial for identifying new therapeutic agents (Kandile, Mohamed, & Ismaeel, 2015).

Corrosion Inhibition

  • Derivatives with structural similarities have been assessed for their effectiveness as corrosion inhibitors, specifically for mild steel in acidic solutions. This application is significant in materials science and engineering (Mistry, Patel, Patel, & Jauhari, 2011).

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(3-indol-1-yl-6-oxopyridazin-1-yl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-32-20-8-7-17(15-21(20)33-2)16-26-24(31)25-12-14-29-23(30)10-9-22(27-29)28-13-11-18-5-3-4-6-19(18)28/h3-11,13,15H,12,14,16H2,1-2H3,(H2,25,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWDKHGOQGATGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCCN2C(=O)C=CC(=N2)N3C=CC4=CC=CC=C43)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea

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